

# N-(Boc-PEG4)-NH-PEG4-NH-Boc CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N-(Boc-PEG4)-NH-PEG4-NH-Boc

Cat. No.: B609479

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An In-depth Technical Guide to **N-(Boc-PEG4)-NH-PEG4-NH-Boc** for Researchers in Drug Development

## Introduction

**N-(Boc-PEG4)-NH-PEG4-NH-Boc** is a bifunctional, monodisperse polyethylene glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for **N-(Boc-PEG4)-NH-PEG4-NH-Boc**, tailored for researchers, scientists, and professionals in the field of drug development.

PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.<sup>[1][4][5]</sup> The linker is not merely a spacer but a crucial component that influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.<sup>[6][7][8]</sup> PEG linkers, such as **N-(Boc-PEG4)-NH-PEG4-NH-Boc**, are widely employed to enhance the physicochemical properties of PROTACs, addressing challenges like poor solubility that can arise from the often large and lipophilic nature of these molecules.<sup>[4][6][9]</sup>

## Core Compound Data

The quantitative data for **N-(Boc-PEG4)-NH-PEG4-NH-Boc** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	2112737-17-2	[1]
Molecular Weight	640.80 g/mol	
Molecular Formula	C30H60N2O12	[1]
Appearance	Liquid	
Color	Colorless to light yellow	
Density	1.069 g/cm <sup>3</sup>	
Purity	Typically >96%	[1]
Storage Conditions	4°C, protected from light. In solvent: -80°C (6 months); -20°C (1 month)	

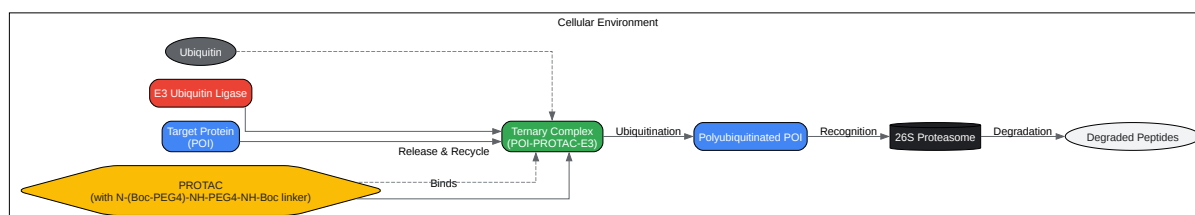
## The Role in PROTAC-Mediated Protein Degradation

The primary application of **N-(Boc-PEG4)-NH-PEG4-NH-Boc** is as a linker in the synthesis of PROTACs. The mechanism by which these PROTACs function is through the ubiquitin-proteasome system (UPS), the cell's natural protein disposal pathway.

The process can be broken down into the following key steps:

- **Ternary Complex Formation:** The PROTAC molecule, via its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. The flexibility and length of the PEG linker are critical for achieving a stable and productive conformation of this complex.[1][7]
- **Ubiquitination:** Once the POI is brought into close proximity with the E3 ligase, the ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1][5]

- Polyubiquitination: A chain of ubiquitin molecules is assembled on the POI. This polyubiquitin chain serves as a recognition signal for the proteasome.[1]
- Proteasomal Degradation: The 26S proteasome recognizes and degrades the polyubiquitinated target protein into small peptides.[1][5]
- Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can bind to another target protein and E3 ligase, repeating the cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[1][2]



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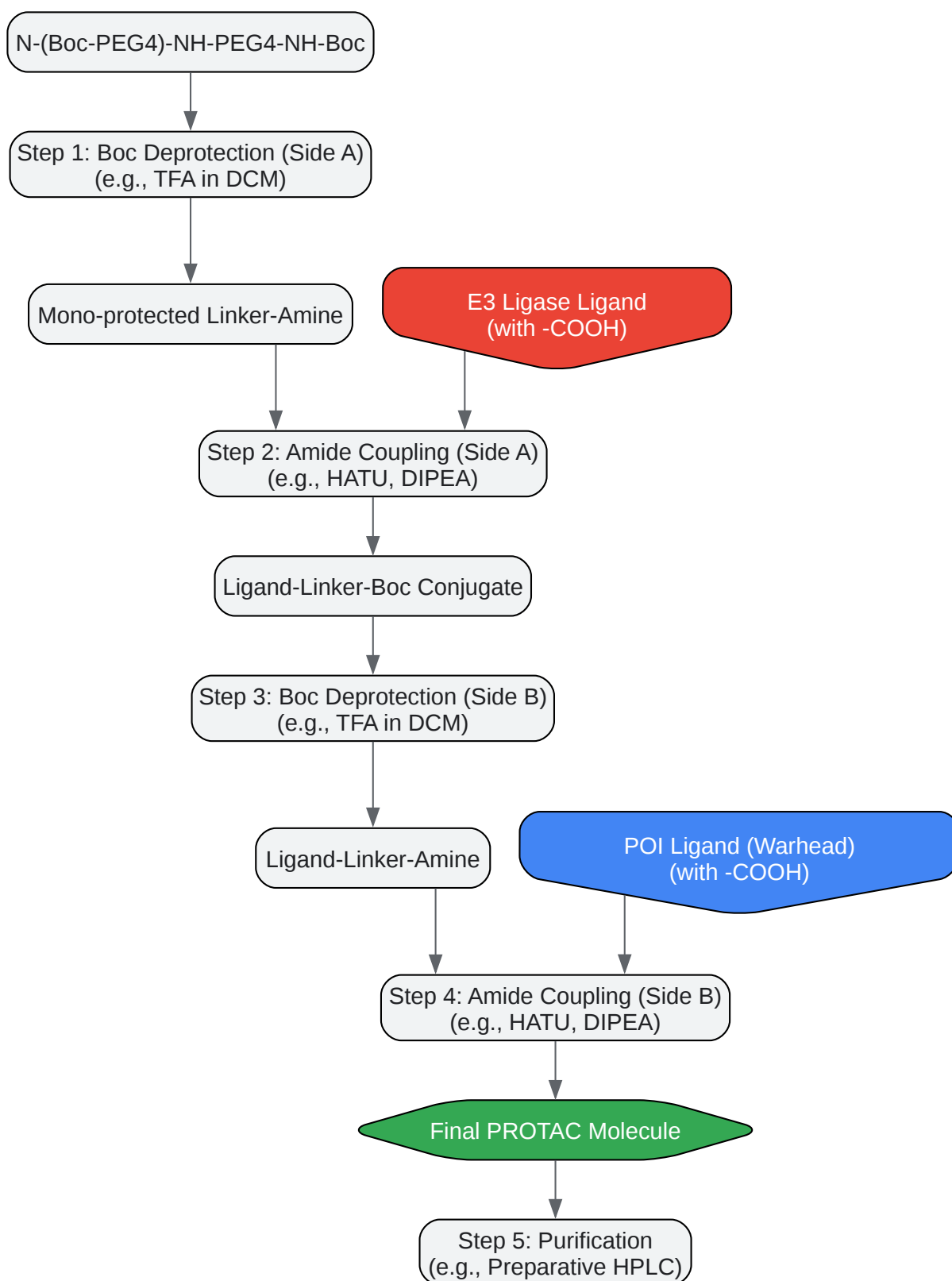
### PROTAC-Mediated Protein Degradation Pathway

## Experimental Protocols

The use of **N-(Boc-PEG4)-NH-PEG4-NH-Boc** in PROTAC synthesis involves the deprotection of its tert-butyloxycarbonyl (Boc) groups to reveal reactive amine functionalities, which can then be coupled to appropriate ligands.

## General Workflow for PROTAC Synthesis

A PROTAC is typically synthesized by sequentially coupling the linker to the E3 ligase ligand and the POI ligand (or "warhead"). The Boc protecting groups on the linker allow for controlled, directional synthesis.



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### General Workflow for PROTAC Synthesis

## Protocol: Boc Deprotection

This protocol describes the removal of the Boc protecting groups to yield the free amine(s).

- Materials:
  - **N-(Boc-PEG4)-NH-PEG4-NH-Boc** or a Boc-protected intermediate
  - Trifluoroacetic acid (TFA)
  - Dichloromethane (DCM), anhydrous
- Procedure:
  - Dissolve the Boc-protected compound (1.0 eq) in a 1:1 mixture of DCM and TFA.
  - Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
  - To ensure complete removal of residual acid, co-evaporate the residue with DCM (3 times).
  - The resulting amine salt is often used in the next step without further purification.

## Protocol: Amide Coupling

This protocol describes the formation of an amide bond between the deprotected amine linker and a carboxylic acid-functionalized ligand.

- Materials:
  - Amine-functionalized linker (from deprotection step, 1.0 eq)
  - Carboxylic acid-functionalized ligand (E3 ligand or POI warhead, 1.0 eq)

- HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
- DIPEA (N,N-Diisopropylethylamine, 2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Procedure:
  - Dissolve the carboxylic acid-functionalized ligand and HATU in anhydrous DMF.
  - Add DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
  - Add a solution of the amine-functionalized linker in anhydrous DMF to the reaction mixture.
  - Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.
  - Upon completion, the crude product can be purified by preparative reverse-phase HPLC.

## Protocol: Biological Evaluation of PROTAC Efficacy

This protocol provides a general method to determine the extent of target protein degradation in cells treated with the synthesized PROTAC.

- Materials:
  - Relevant cell line expressing the protein of interest
  - Synthesized PROTAC
  - Vehicle control (e.g., DMSO)
  - Cell culture medium and reagents
  - Reagents for Western Blotting or In-Cell ELISA
- Procedure:

- Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10  $\mu$ M) for a specified time (e.g., 24 hours). Include a vehicle-only control.
- Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the total protein concentration in each lysate.
- Degradation Analysis:
  - Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH,  $\beta$ -actin) as a loading control.
  - Quantification: Densitometry analysis of the bands will reveal the extent of protein degradation at different PROTAC concentrations, allowing for the determination of the  $DC_{50}$  (concentration for 50% degradation).

## Conclusion

**N-(Boc-PEG4)-NH-PEG4-NH-Boc** is a versatile and valuable tool in the rational design of PROTACs. Its dual Boc-protected amine functionalities allow for controlled, sequential synthesis, while the PEG4 units confer favorable physicochemical properties, such as enhanced solubility and permeability, which are often critical for the in vivo efficacy of the final PROTAC molecule. The protocols and diagrams provided in this guide offer a foundational framework for researchers to effectively utilize this linker in their targeted protein degradation research, ultimately accelerating the development of novel therapeutics.

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## References



- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. ijcr.com [ijcr.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. ptc.bocsci.com [ptc.bocsci.com]
- To cite this document: BenchChem. [N-(Boc-PEG4)-NH-PEG4-NH-Boc CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609479#n-boc-peg4-nh-peg4-nh-boc-cas-number-and-molecular-weight]

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